![molecular formula C8H6BrF2NO3 B1448623 2-Bromo-3-difluoromethoxy-6-nitrotoluene CAS No. 1807185-90-5](/img/structure/B1448623.png)
2-Bromo-3-difluoromethoxy-6-nitrotoluene
Overview
Description
2-Bromo-3-difluoromethoxy-6-nitrotoluene is a chemical compound with immense scientific potential. It is a polysubstituted benzene, which means it has multiple substituents attached to the benzene ring . The molecular formula of this compound is C8H6BrF2NO3 .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-Bromo-6-nitrotoluene, has been studied and it was found that the dihedral angle between the nitro group and the phenyl ring is 54.1(4)° . This might give us some insights into the molecular structure of 2-Bromo-3-difluoromethoxy-6-nitrotoluene, although the presence of the difluoromethoxy group could alter the structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-difluoromethoxy-6-nitrotoluene are not mentioned in the searched resources, similar compounds like 2-Bromo-6-nitrotoluene have been used as starting reagents in the total synthesis of various complex molecules .Safety And Hazards
While specific safety and hazard information for 2-Bromo-3-difluoromethoxy-6-nitrotoluene is not available, similar compounds like 2-Bromo-6-nitrotoluene are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-5(12(13)14)2-3-6(7(4)9)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHYKNTZPJCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-difluoromethoxy-6-nitrotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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